(1R)-3-(dimethylamino)-1-phenylpropan-1-ol
Overview
Description
(1R)-3-(dimethylamino)-1-phenylpropan-1-ol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.263. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Coordination Properties of Thioureas
A review on the chemistry and coordination properties of thioureas highlights the versatile applications of compounds with nitrogen substituents in coordination chemistry. Thioureas, possessing general formula R1C(O)N(1)HC(S)N(3)R2R3, demonstrate significant potential in forming ligands for coordination complexes. Their interaction with metals and role in intermolecular hydrogen bonding suggest that compounds like "(1R)-3-(dimethylamino)-1-phenylpropan-1-ol" could be investigated for similar coordination properties or as ligands in metal complexes, contributing to various fields including catalysis and materials science (Saeed, Flörke, & Erben, 2014).
Pharmacological and Biological Activities of Natural Compounds
The investigation into the pharmacological and biological activities of natural compounds like nerolidol shows the growing interest in understanding how these molecules interact with biological systems. Given that "this compound" shares functional groups with many biologically active compounds, research could potentially explore its bioactivity, therapeutic effects, and mechanism of action within human health and disease management contexts (Chan et al., 2016).
Caffeic Acid Derivatives and Therapeutic Applications
The exploration of caffeic acid derivatives for their broad spectrum of biological activities suggests a framework within which the activities of "this compound" could be studied. Given its structural uniqueness, research might uncover novel biological interactions or therapeutic applications in areas associated with oxidative stress or other pathological conditions (Silva, Oliveira, & Borges, 2014).
Sigma-1 Receptor and Neurodegenerative Diseases
Research on the sigma-1 receptor, an intracellular chaperone, illuminates the complex interplay between small molecules and neurodegenerative disease pathways. Investigating compounds like "this compound" in the context of sigma-1 receptor modulation could open new avenues for the treatment of Alzheimer's, Parkinson's, and other neurodegenerative disorders, highlighting the potential for such compounds in early therapeutic interventions (Penke, Fülöp, Szùcs, & Frecska, 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with receptors such as the insulin-like growth factor-1 receptor (igf-1r) . IGF-1R plays a crucial role in cellular processes such as growth, development, and metabolism .
Mode of Action
Compounds with similar structures have been shown to inhibit the phosphorylation of their target receptors, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
The inhibition of igf-1r, as seen with similar compounds, can affect various cellular processes, including cell growth, differentiation, and survival .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied in clinical trials . These studies typically assess parameters such as the compound’s absorption rate, distribution within the body, metabolism, and the rate at which it is excreted .
Result of Action
The inhibition of igf-1r by similar compounds has been shown to improve symptoms in certain clinical conditions .
Properties
IUPAC Name |
(1R)-3-(dimethylamino)-1-phenylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELGOYBSKBKQFF-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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